
Plerixafor
描述
Plerixafor, sold under the brand name Mozobil, is an immunostimulant used to mobilize hematopoietic stem cells in cancer patients into the bloodstream. These stem cells are then extracted from the blood and transplanted back to the patient. The compound is particularly useful for patients with non-Hodgkin’s lymphoma and multiple myeloma, where it is used in combination with granulocyte-colony stimulating factor to enhance stem cell mobilization .
准备方法
Synthetic Routes and Reaction Conditions: Plerixafor is synthesized through a multi-step process involving the reaction of 1,4,8,11-tetraazacyclotetradecane with paratoluensulfonyl chloride, followed by segmental crystallization and purification. The intermediate product undergoes a bridging reaction with alpha,alpha’-dibromopxylene in anhydrous acetonitrile under the action of an acid-binding agent. Finally, deprotection in a mixed acid yields crude this compound, which is then refined to obtain the target product .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yield and purity. Segmental crystallization is employed to effectively remove impurities, resulting in a product with purity higher than 99.5% and single impurity content less than 0.1% .
化学反应分析
Types of Reactions: Plerixafor primarily undergoes substitution reactions due to its polyamine structure. The compound can form complexes with metal ions such as nickel and copper, which have been studied for their electrochemical properties .
Common Reagents and Conditions:
Substitution Reactions: Involve reagents like paratoluensulfonyl chloride and alpha,alpha’-dibromopxylene.
Complex Formation: Involves metal ions like nickel and copper under specific electrochemical conditions.
Major Products:
Substitution Reactions: Yield intermediates that are further processed to obtain this compound.
Complex Formation: Results in dinickel(II) and dicopper(II) complexes.
科学研究应用
Plerixafor has a wide range of applications in scientific research:
作用机制
Plerixafor acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells. It reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). This interaction plays a crucial role in the trafficking and homing of hematopoietic stem cells to the bone marrow. By inhibiting this binding, this compound increases the number of circulating hematopoietic stem cells in the bloodstream .
相似化合物的比较
Motixafortide: Another CXCR4 antagonist used for stem cell mobilization.
Generic Plerixafor (Pleksor): A generic version of this compound with similar efficacy and safety profiles.
Comparison:
This compound vs. Motixafortide: Both compounds are used for stem cell mobilization, but motixafortide has shown higher mobilization rates in clinical trials.
This compound vs. Generic this compound: Studies have shown that generic this compound (Pleksor) produces similar cumulative collection yields with fewer doses and collection days compared to the brand-name this compound (Mozobil).
This compound’s unique ability to effectively mobilize hematopoietic stem cells, combined with its well-established safety profile, makes it a valuable tool in the treatment of hematological malignancies.
生物活性
Plerixafor, also known by its trade name Mozobil, is a small-molecule antagonist of the chemokine receptor CXCR4. Initially developed for mobilizing hematopoietic stem cells (HSCs) in patients undergoing stem cell transplantation, it has garnered attention for its multifaceted biological activities, particularly in the context of cancer and HIV treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound exerts its effects primarily through inhibition of the CXCR4 receptor, which plays a crucial role in the retention of HSCs in the bone marrow by binding to its ligand CXCL12. The inhibition disrupts this interaction, leading to the mobilization of CD34+ cells into the peripheral blood. Notably, this compound has been shown to act as a biased ligand, selectively stimulating β-arrestin recruitment while fully antagonizing G protein signaling pathways. This unique mechanism differentiates it from other CXCR4 antagonists like AMD11070, which does not exhibit such biased signaling .
Key Pharmacological Characteristics
- Selectivity : this compound demonstrates high selectivity for CXCR4 over other chemokine receptors.
- Binding Properties : It is classified as a tight-binding, slowly reversible inhibitor of CXCR4.
- Biased Agonism : At higher concentrations, this compound can exhibit weak agonistic properties on constitutively active mutants of CXCR4 .
Hematopoietic Stem Cell Mobilization
This compound is primarily utilized for mobilizing HSCs in patients with hematological malignancies. When administered subcutaneously, it leads to a rapid increase in circulating white blood cells (WBCs), with peak mobilization of CD34+ cells occurring within hours. In clinical settings, this compound is often used in conjunction with granulocyte-colony stimulating factor (G-CSF) to enhance stem cell yields prior to apheresis .
Table 1: Summary of Clinical Studies on this compound
Case Studies
- Case Study on Multiple Myeloma : A cohort study involving patients with multiple myeloma demonstrated that those treated with this compound combined with G-CSF had significantly higher rates of successful stem cell collection compared to historical controls who received G-CSF alone.
- HIV Research : In studies focusing on HIV treatment, this compound's role as a CXCR4 antagonist has been explored for its potential to inhibit viral entry into host cells. Its ability to block CXCR4-mediated pathways has led to investigations into its use as an adjunct therapy in HIV-positive patients .
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include nausea and injection site reactions. Serious adverse events are rare but can occur, particularly in patients with underlying conditions such as sickle cell disease where vaso-occlusive crises have been associated with this compound administration .
Table 2: Reported Adverse Effects of this compound
Adverse Effect | Incidence |
---|---|
Nausea | Common |
Injection Site Reaction | Common |
Vaso-Occlusive Crisis (in SCD patients) | Rare |
常见问题
Basic Research Questions
Q. What experimental methodologies are used to validate Plerixafor’s mechanism of action in hematopoietic stem cell (HSC) mobilization?
this compound inhibits CXCR4-CXCL12 binding, disrupting HSC retention in bone marrow. Key methods include:
- In vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) to quantify this compound’s affinity for CXCR4 .
- Chemotaxis inhibition studies using transwell chambers to measure reduced migration of CD34+ cells toward CXCL12 gradients .
- Flow cytometry to assess CXCR4 receptor occupancy on mobilized peripheral blood mononuclear cells .
Q. What are the standardized protocols for combining this compound with granulocyte colony-stimulating factor (G-CSF) in clinical trials?
- Timing and dosing : G-CSF (10 µg/kg/day for 4 days) followed by this compound (0.24 mg/kg) 4–6 hours before apheresis .
- Efficacy metrics : Target CD34+ cell yield of ≥2 × 10⁶ cells/kg, with adjustments based on pre-apheresis CD34+ counts .
- Safety monitoring : Track adverse events (e.g., gastrointestinal symptoms, injection-site reactions) and renal function due to this compound’s renal clearance .
Q. How do pharmacokinetic (PK) properties of this compound influence dosing in renal-impaired populations?
- Population PK modeling : Incorporates creatinine clearance (CLCR) and body weight to predict drug exposure. Reduced doses are recommended for CLCR <50 mL/min .
- Tubular secretion studies : Co-administration with renally excreted drugs (e.g., cimetidine) requires monitoring to avoid competitive inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s clinical efficacy across heterogeneous patient cohorts?
- Subgroup stratification : Analyze outcomes by disease type (e.g., multiple myeloma vs. lymphoma), prior chemotherapy exposure, and baseline CD34+ counts .
- Meta-regression : Pool data from trials (e.g., Cochrane analyses) to identify confounding variables like G-CSF scheduling or apheresis timing .
- Mechanistic biomarkers : Correlate CXCR4 expression levels with mobilization efficiency using quantitative PCR or immunohistochemistry .
Q. What experimental designs optimize this compound’s use in combination therapies (e.g., with MGTA-145 or decitabine)?
- Sequential dosing : Administer this compound after MGTA-145 (a CXCR2 agonist) to exploit synergistic CD34+ mobilization, monitored via serial blood sampling at 15-minute intervals .
- Pharmacodynamic (PD) endpoints : Track CD34+CD90+CD45RA− stem cells to assess hematopoietic potential in dual-therapy regimens .
- Phase I/II adaptive trials : For this compound + decitabine, use Bayesian models to adjust dosing schedules based on leukocytosis risk and epigenetic modulation .
Q. How can researchers address variability in this compound’s mobilization efficiency due to genetic polymorphisms in CXCR4?
- Genome-wide association studies (GWAS) : Identify single-nucleotide polymorphisms (SNPs) linked to CXCR4 expression or signaling efficacy .
- CRISPR-Cas9 screens : Validate candidate genes in hematopoietic cell lines to pinpoint modifiers of this compound response .
Q. What statistical approaches are optimal for analyzing this compound’s non-linear dose-response relationships?
- Non-parametric tests : Use Mann-Whitney U tests for skewed data (e.g., CD34+ cell counts) in retrospective studies .
- Mixed-effects modeling : Account for inter-patient variability in PK/PD parameters during population analyses .
- Sample size justification : Precision-based calculations (e.g., detecting AE rates ≥2.7% with 95% confidence) to ensure robustness .
Q. How do preclinical models recapitulate this compound’s teratogenic risks observed in animal studies?
- In vivo embryofetal development assays : Administer this compound (10× human dose) to pregnant rodents during organogenesis, with histopathology to assess skeletal abnormalities .
- Placental transfer studies : Use radiolabeled this compound in ex vivo human placental perfusion models to quantify fetal exposure .
Q. Methodological Tables
Table 1. Key PK Parameters of this compound
Parameter | Value | Method | Reference |
---|---|---|---|
Half-life | 3–5 hours | Non-compartmental analysis | |
Clearance (CLCR) | 3.5 L/hr (normal renal function) | Population PK modeling | |
Volume of distribution | 0.3 L/kg | Two-compartment model |
Table 2. Efficacy of this compound + G-CSF vs. G-CSF Alone
Outcome | Risk Ratio (95% CI) | P-value | Trial Phase | Reference |
---|---|---|---|---|
Successful collection | 2.42 (1.98–2.96) | <0.00001 | Phase III | |
Mortality (12-month) | 1.00 (0.59–1.69) | 1.00 | Phase III |
属性
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQPUIGJQJDJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869520 | |
Record name | Plerixafor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Plerixafor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Plerixafor inhibits the CXCR4 chemokine receptors on CD34+ cells and reversibly blocks binding of the ligand, stromal cell-derived factor-1-alpha (SDF-1α). By blocking the interaction between SDF-1α and CXCR4 with plerixafor, mobilization of progenitor cells is triggered. Filgrastim, a granulocyte-colony stimulating factor, is added to enhance CD34+ cell mobilization, thus increasing the yield of stem cells- an important determinant of graft adequacy. | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
110078-46-1 | |
Record name | Plerixafor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110078-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plerixafor [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plerixafor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Plerixafor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLERIXAFOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Plerixafor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。